molecular formula C23H27FN4O3S2 B2571171 4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine CAS No. 672950-66-2

4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine

Cat. No. B2571171
CAS RN: 672950-66-2
M. Wt: 490.61
InChI Key: XSRHUBWIRFVXLQ-UHFFFAOYSA-N
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Description

4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine is a useful research compound. Its molecular formula is C23H27FN4O3S2 and its molecular weight is 490.61. The purity is usually 95%.
BenchChem offers high-quality 4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Design and Anticancer Applications

A study conducted by Karayel (2021) on benzimidazole derivatives bearing a 1,2,4-triazole moiety, closely related to the compound , explored their tautomeric properties, conformations, and anti-cancer activities through density functional theory and molecular docking. These compounds demonstrated potential anticancer properties by interacting with the epidermal growth factor receptor (EGFR) binding pocket, suggesting a mechanism of action for related compounds in inhibiting cancer cell growth (A. Karayel, 2021).

Antimicrobial and Antibacterial Activities

Another area of research focuses on the synthesis of new derivatives and their evaluation as antimicrobial and antibacterial agents. Wu Qi (2014) designed and synthesized novel 1,3,4-thiadiazol-2-sulfonyl piperazine derivatives, which exhibited significant antibacterial activities. These compounds were particularly effective against various strains of bacteria, highlighting the potential of such derivatives in combating bacterial infections (Wu Qi, 2014).

Enzyme Inhibition for Therapeutic Applications

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. These compounds were designed to target specific biochemical pathways in cancer cells, demonstrating the therapeutic potential of such chemical structures in oncology (A. Rehman et al., 2018).

Synthesis and Application in Carbohydrate Chemistry

Spjut, Qian, and Elofsson (2010) discussed the synthesis and application of a protective group derived from the compound's structural family for hydroxyl groups in carbohydrate chemistry. This work underlines the compound's relevance in synthetic chemistry, particularly in the synthesis and protection of glycosyl donors, which are critical in the development of complex carbohydrates for various biological and medicinal applications (S. Spjut, W. Qian, M. Elofsson, 2010).

properties

IUPAC Name

4-[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1-(4-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3S2/c1-3-28-22(25-26-23(28)32-16-17-4-6-19(24)7-5-17)18-12-14-27(15-13-18)33(29,30)21-10-8-20(31-2)9-11-21/h4-11,18H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRHUBWIRFVXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine

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